Ethyl 1-(4-methoxyphenyl)-3,6-dimethyl-2,4-dioxopyrimidine-5-carboxylate
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Overview
Description
Ethyl 1-(4-methoxyphenyl)-3,6-dimethyl-2,4-dioxopyrimidine-5-carboxylate is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, methoxyphenyl, and dimethyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methoxyphenyl)-3,6-dimethyl-2,4-dioxopyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring. The reaction proceeds as follows:
Condensation Reaction: Ethyl acetoacetate reacts with urea under basic conditions to form 3,6-dimethyl-2,4-dioxopyrimidine-5-carboxylate.
Substitution Reaction: The intermediate product is then subjected to a substitution reaction with 4-methoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to introduce the 4-methoxyphenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxyphenyl)-3,6-dimethyl-2,4-dioxopyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce alcohols
Scientific Research Applications
Ethyl 1-(4-methoxyphenyl)-3,6-dimethyl-2,4-dioxopyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 1-(4-methoxyphenyl)-3,6-dimethyl-2,4-dioxopyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Ethyl 1-(4-methoxyphenyl)-3,6-dimethyl-2,4-dioxopyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a tetrahydropyrimidine ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
1-(4-Methoxyphenyl)-3,6-dimethyl-2,4-dioxopyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-3,6-dimethyl-2,4-dioxopyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-5-23-15(20)13-10(2)18(16(21)17(3)14(13)19)11-6-8-12(22-4)9-7-11/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYALFSKKDWPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)N(C1=O)C)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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